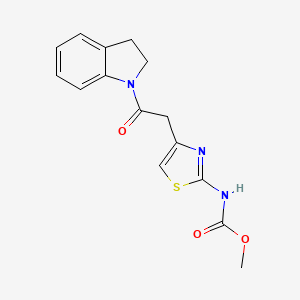

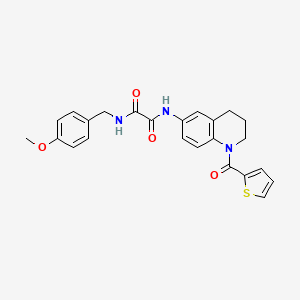

![molecular formula C11H7N7 B2507473 4-叠氮基-1-苯基吡唑并[3,4-d]嘧啶 CAS No. 1017686-00-8](/img/structure/B2507473.png)

4-叠氮基-1-苯基吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine, involves a multi-step process. Initially, an intermediate compound, 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is prepared from 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This is achieved through condensation with triethyl orthoformate followed by cyclization with ammonium hydroxide solution in tetrahydrofuran at room temperature. Subsequently, this intermediate is condensed with different acids to introduce an amide moiety, resulting in a series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized 1-arylpyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine, was elucidated using single crystal X-ray diffraction. This technique allowed for the determination of the precise arrangement of atoms within the molecule, providing insights into the molecular conformation and potential interaction sites that could be relevant for biological activity .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine, the related compounds, such as 4-aminopyrazolo[3,4-d]pyrimidine, have demonstrated significant biological activity. These compounds, which are purine analogs, have been shown to inhibit the growth of Adenocarcinoma 755 in mice and increase the life span of mice with L1210 or L5178 leukemia . This suggests that the azido group in 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine could potentially participate in chemical reactions that confer anticancer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine are not directly detailed in the provided papers. However, the structural analysis of related 1-arylpyrazolo[3,4-d]pyrimidine derivatives through X-ray diffraction implies that these compounds are likely to have solid-state characteristics that can be inferred from their molecular structure, such as crystal packing and intermolecular interactions . The chemical properties, particularly the reactivity of the azido group, could be inferred from the biological activity observed in similar compounds, suggesting that the azido group may enhance the interaction with biological targets, leading to the observed anticancer effects .

科学研究应用

抗菌活性

4-氨基-6-芳基-2-苯基嘧啶-5-腈衍生物,通过涉及4-氨基-6-芳基-2-苯基嘧啶-5-腈衍生物的反应合成,已显示出具有抗菌性能。此合成过程包括在无溶剂条件下使用磁性纳米Fe3O4颗粒作为催化剂(Rostamizadeh 等人,2013 年)。

生物活性天然产物的类似物

4-氨基-1-苯基吡唑并[3,4-d]嘧啶-6(5H)-酮已被确定为生物活性天然产物异鸟苷的类似物。此化合物通过涉及5-氨基-1-苯基吡唑-4-甲酰胺和苯甲酰异硫氰酸酯的一系列反应合成(Quinn & Scammells,1991 年)。

抗炎和抗菌性能

2-苯基吡唑并[1,5-a]嘧啶-7-酮,一类新型非甾体抗炎药,表现出显著的抗炎性能,无致溃疡活性。这些化合物还显示出随着某些结构改变而活性明显降低(Auzzi 等人,1983 年)。

磷酸二酯酶抑制活性

一系列6-苯基吡唑并[3,4-d]嘧啶酮已被确定为cGMP特异性(V型)磷酸二酯酶的特异性抑制剂,显示出酶促、细胞和体内口服降压活性。此系列包括具有各种取代基的化合物,表明吡唑并[3,4-d]嘧啶结构在药物化学中的多功能性(Dumaitre & Dodic,1996 年)。

衍生物的合成和性能

3,5-二氨基-4-苯基吡唑的合成以及导致2-氨基吡唑并[1,5-a]嘧啶衍生物的后续反应突出了吡唑并[3,4-d]嘧啶衍生物在各个领域的化学多功能性和潜在应用(Zvilichovsky & David,1983 年)。

作用机制

Target of Action

The primary targets of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine are EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets are essential in cancer biology. EGFR and VGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival . Top-II is a topoisomerase enzyme involved in DNA replication and transcription .

Mode of Action

4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their activity . The compound’s structure is similar to tyrosine and receptor kinase inhibitors, allowing it to bind to these targets and inhibit their function . This results in a decrease in cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

The inhibition of EGFR, VGFR2, and Top-II disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and DNA replication . The disruption of these pathways leads to the death of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic profiles . These compounds are often designed to be irreversible kinase inhibitors, which can have improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles .

Result of Action

The result of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine’s action is the death of cancer cells. The compound has been shown to have potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . For example, one of the compounds was found to be a potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .

属性

IUPAC Name |

4-azido-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N7/c12-17-16-10-9-6-15-18(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAKLKRWGQVBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

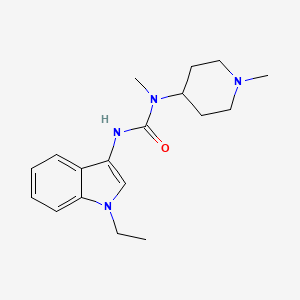

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

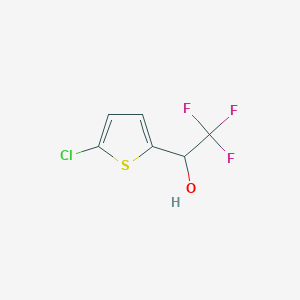

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

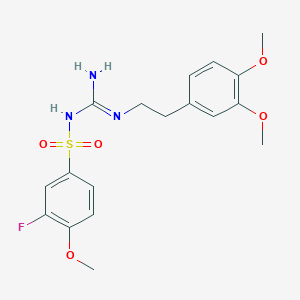

![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

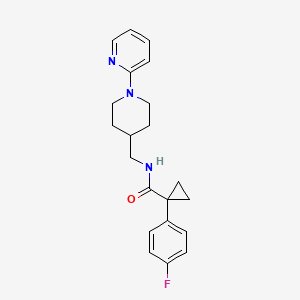

![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)

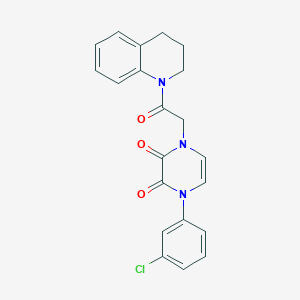

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)

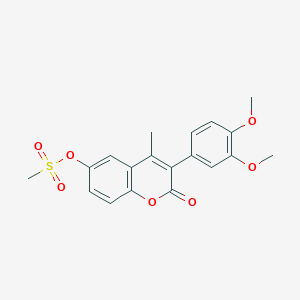

![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)